HIV-1 inhibitor-50

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HIV-1 inhibitor-50 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in host cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-50 typically involves a multi-step process starting from commercially available precursors. One common route involves the use of methyl isonipecotate as a starting material, which undergoes a series of reactions including esterification, amidation, and cyclization to form the final product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions

HIV-1 inhibitor-50 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

科学研究应用

HIV-1 inhibitor-50 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and the development of new synthetic methodologies.

Biology: Employed in research to understand the molecular mechanisms of HIV-1 replication and integration.

Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where resistance to existing drugs has developed.

Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1

作用机制

HIV-1 inhibitor-50 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of the virus, thereby reducing viral load and preventing the establishment of a permanent infection. The molecular targets of this compound include the integrase enzyme and its associated cofactors, such as LEDGF/p75 .

相似化合物的比较

Similar Compounds

Similar compounds to HIV-1 inhibitor-50 include other integrase inhibitors such as:

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

Uniqueness

This compound is unique in its chemical structure and mechanism of action compared to other integrase inhibitors. It has shown efficacy against strains of HIV-1 that are resistant to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs. Additionally, its novel chemical scaffold provides opportunities for further optimization and development of more potent derivatives .

生物活性

HIV-1 inhibitor-50 (HIV-1I-50) represents a significant advancement in the search for effective treatments against HIV-1, focusing on mechanisms that inhibit viral replication. This article reviews the biological activity of HIV-1I-50, including its mechanisms of action, efficacy, and potential for clinical application based on diverse research findings.

HIV-1I-50 primarily targets the HIV-1 reverse transcriptase (RT) and associated ribonuclease H (RNase H) activities. The compound exhibits selective inhibition, which is crucial given the enzyme's role in viral replication. Studies have shown that HIV-1I-50 inhibits RNase H with an IC50 value significantly lower than that for human RNases H, indicating a high selectivity for the viral enzyme. For instance, β-thujaplicinol, a related compound, demonstrated an IC50 of 0.21 μM against HIV-1 RNase H while showing much higher IC50 values for human enzymes, highlighting the potential of HIV-1I-50 to minimize off-target effects .

In Vitro Studies

In vitro evaluations have shown that HIV-1I-50 effectively reduces viral replication in cell-based assays. For example, a related compound exhibited an EC50 of 25 μM against HIV-1 replication with a selectivity index of 1.8 . Such data suggest that HIV-1I-50 could possess similar or enhanced antiviral properties.

Case Studies

Case Study: Combination Therapy

A notable case study involved combining HIV-1I-50 with other antiretroviral agents to assess synergistic effects. The combination therapy approach has gained traction due to its potential to overcome resistance mechanisms. In one study, the inclusion of non-nucleoside inhibitors alongside HIV-1I-50 resulted in enhanced antiviral activity compared to monotherapy .

Resistance Profiling

Resistance development remains a critical challenge in HIV treatment. Research indicates that HIV variants can evolve resistance to protease inhibitors through mutations. A recent study highlighted how modifications in drug design can mitigate resistance pathways while maintaining potency against resistant strains . The structural adaptability of HIV-1I-50 may play a role in its ability to remain effective against various viral mutations.

Comparative Analysis of Biological Activity

The following table summarizes key biological activity metrics for HIV-1 inhibitors relevant to HIV-1I-50:

| Compound | Target Enzyme | IC50 (μM) | EC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| HIV-1I-50 | RNase H | TBD | TBD | TBD |

| β-Thujaplicinol | RNase H | 0.21 | TBD | TBD |

| Amprenavir | Protease | 0.6 | TBD | TBD |

| A15 | RNase H & RDDP | <20 | 25 | 1.8 |

Note: TBD = To Be Determined based on ongoing research.

Future Directions

The future of HIV-1I-50 research lies in further elucidating its mechanism and optimizing its structure for enhanced efficacy and reduced resistance potential. Continued exploration of combination therapies and structural modifications will be essential for developing robust treatment regimens against HIV.

属性

分子式 |

C24H18FN5O2 |

|---|---|

分子量 |

427.4 g/mol |

IUPAC 名称 |

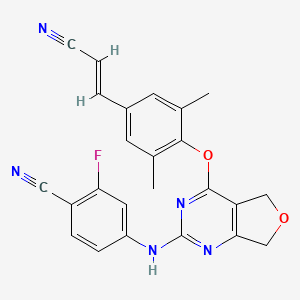

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]-2-fluorobenzonitrile |

InChI |

InChI=1S/C24H18FN5O2/c1-14-8-16(4-3-7-26)9-15(2)22(14)32-23-19-12-31-13-21(19)29-24(30-23)28-18-6-5-17(11-27)20(25)10-18/h3-6,8-10H,12-13H2,1-2H3,(H,28,29,30)/b4-3+ |

InChI 键 |

NXWBHECFJJKVHJ-ONEGZZNKSA-N |

手性 SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)/C=C/C#N |

规范 SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4=CC(=C(C=C4)C#N)F)C)C=CC#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。